4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one
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Overview
Description
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one is a spirocyclic compound with a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one typically involves the Prins cyclization reaction. . The reaction conditions often include the use of a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.
Industrial Production Methods
the Prins cyclization reaction is scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure allows for the design of novel therapeutic agents targeting various biological pathways.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, blocking its function and preventing the pathogen’s growth .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the hydroxyl group at position 4.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms within the ring system, offering different reactivity and biological activity.
9-Oxa-2-azaspiro[5.5]undecan-5-one: Another spirocyclic compound with a different substitution pattern, affecting its chemical properties and applications.
Uniqueness
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 4 enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-7-5-9(8(12)10-6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVLVYQJCUKZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CNC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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